1-Benzyl-1,4,8,11-tetraazacyclotetradecane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEKVKFZHNGHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448186 | |
| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132723-93-4 | |
| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Context of Cyclam 1,4,8,11 Tetraazacyclotetradecane Derivatives in Coordination Science
Cyclam and its derivatives are foundational ligands in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. cd-bioparticles.netresearchgate.net The parent cyclam molecule, with the formula (NHCH₂CH₂NHCH₂CH₂CH₂)₂, is a white, water-soluble solid that acts as a strong chelating agent. wikipedia.org Its 14-membered ring structure, containing four secondary amine groups, creates a pre-organized cavity that can encapsulate metal cations. The resulting metal complexes feature alternating five- and six-membered chelate rings, a structural motif that contributes to their high thermodynamic stability. wikipedia.org
The versatility of cyclam has led to the development of numerous derivatives, which have found applications in fields as diverse as bioinorganic chemistry, environmental science, and medicine. cd-bioparticles.netresearchgate.net Functionalization of the cyclam framework is typically achieved through the nucleophilic secondary amine nitrogen atoms. researchgate.net One common modification is the replacement of the N-H protons with alkyl or other functional groups. This N-alkylation serves several purposes. For instance, it can prevent the oxidative degradation that metal-cyclam complexes are sometimes prone to, which is initiated by the deprotonation of the secondary amine. wikipedia.org Furthermore, attaching pendant arms to the nitrogen atoms can introduce additional coordinating groups, such as carboxylates or phosphonates, enhancing the ligand's binding affinity and selectivity for specific metal ions. researchgate.netnih.gov These tailored cyclam derivatives are integral to the design of MRI contrast agents, catalysts for chemical reactions, and agents for metal extraction. cd-bioparticles.netresearchgate.net
Structural Characteristics and Conformational Flexibility of 14 Membered Tetraazamacrocycles
The 14-membered ring of cyclam and its derivatives is not rigid; it possesses significant conformational flexibility. The specific conformation adopted by the macrocycle is crucial as it dictates the coordination geometry around the metal ion. The structure of these macrocycles is characterized by a complex interplay of bond lengths, bond angles, and torsional angles within the ethylene (B1197577) and propylene (B89431) bridges connecting the nitrogen atoms.
The conformations of the chelate rings and the relative orientation of the N-H groups (or N-substituents) give rise to several possible isomers in the metal complexes. wikipedia.org The chirality of the four coordinated nitrogen atoms is a key factor. The thermodynamically most stable configuration for many square-planar and octahedral complexes is the trans-III isomer. researchgate.netnih.gov This and other common configurations are distinguished by the stereochemistry of the nitrogen centers.
| Isomer | Description of N-H or N-Substituent Orientations |
| trans-I | Two adjacent substituents are on one side of the macrocyclic plane, and the other two are on the opposite side. |
| trans-III | Substituents on nitrogen atoms alternate, pointing above and below the macrocyclic plane. |
| cis-V | All four substituents are oriented on the same side of the macrocyclic plane. |
This table presents a simplified description of some possible isomers for N-substituted cyclam complexes.
The conformational analysis of these 14-membered rings is often studied using techniques like NMR spectroscopy and molecular mechanics calculations. researchgate.net These studies reveal that the energy barriers between different conformations are relatively low, allowing the macrocycle to adapt its shape to accommodate the geometric preferences of various metal ions. researchgate.net For example, nickel(II) complexes with cyclam derivatives have been characterized in a square-planar coordination geometry with the macrocycle in the trans-III configuration. researchgate.net
Significance of N Benzylation in Tailoring Macrocyclic Ligand Properties
Controlled N-Functionalization Approaches
Direct N-functionalization of the cyclam macrocycle is the most common approach for synthesizing benzyl derivatives. However, because cyclam possesses four secondary amine groups, controlling the degree and regioselectivity of substitution presents a significant synthetic challenge. The secondary amine nitrogens, once alkylated, can become more nucleophilic, leading to mixtures of products. Therefore, controlled and selective methodologies are essential.
Achieving selective mono-N-benzylation of cyclam requires strategies that can differentiate one of the four equivalent secondary amine sites. The most effective method involves the temporary protection of three of the four nitrogen atoms, leaving a single site available for benzylation. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under alkylating conditions and its straightforward removal with acid.
A typical synthesis involves a multi-step sequence:
Tri-protection: Cyclam is reacted with an excess of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534). By carefully controlling the stoichiometry, the tri-Boc protected cyclam (1,4,8-tris(tert-butoxycarbonyl)-1,4,8,11-tetraazacyclotetradecane) can be isolated as the major product. rsc.org
N-Benzylation: The single remaining free secondary amine of the tri-Boc-cyclam is then alkylated using benzyl bromide (BnBr) or a similar benzylating agent. This reaction is typically carried out in a polar aprotic solvent like toluene (B28343) or acetonitrile (B52724) with a base (e.g., triethylamine or potassium carbonate) to neutralize the HBr byproduct. rsc.org
Deprotection: The three Boc protecting groups are subsequently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the desired this compound. rsc.org
This protection-alkylation-deprotection strategy ensures that benzylation occurs exclusively at a single nitrogen atom, providing the mono-substituted product in high purity and yield. rsc.orgchematech-mdt.com Other strategies to achieve mono-functionalization include the use of a phosphoryl group or an aminal as protecting tools to direct the substitution. researchgate.net
Table 1: Representative Methodology for Mono-N-Substitution of Cyclam via Tri-Protection This table illustrates a general method analogous to the synthesis of this compound, using a similar electrophile.
| Step | Reactants | Reagents/Solvent | Key Conditions | Product | Ref |
| 1. Protection | Cyclam, Di-tert-butyl dicarbonate | Triethylamine, Dichloromethane | Stirred at room temperature overnight | 1,4,8-Tris(tert-butoxycarbonyl)-1,4,8,11-tetraazacyclotetradecane | rsc.org |
| 2. Alkylation | Tri-Boc-cyclam, 1-Fluoro-4-nitrobenzene* | Triethylamine, Toluene | Reflux for 24 hours | 1,4,8-Tris(tert-butoxycarbonyl)-11-(4-nitrophenyl)-1,4,8,11-tetraazacyclotetradecane | rsc.org |
| 3. Deprotection | Tri-Boc-mono-alkylated cyclam | Trifluoroacetic acid, Dichloromethane | Stirred at room temperature | 1-(4-Nitrophenyl)-1,4,8,11-tetraazacyclotetradecane | rsc.org |
Note: 1-Fluoro-4-nitrobenzene is used in the cited example; for the target compound, benzyl bromide would be used.
The synthesis of di-, tri-, and tetra-N-benzylated cyclam derivatives is typically achieved by controlling the stoichiometry of the benzylating agent or by employing transient protecting groups to direct the substitution to specific nitrogen atoms.
Di-N-Benzylation: The most common di-substituted isomer is the trans-1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane, a valuable precursor for symmetrically di-substituted macrocycles. cd-bioparticles.netfishersci.co.uk A highly regioselective synthesis for the related 1,7-dibenzyl-cyclen involves the use of a glyoxal (B1671930) bridge. scispace.com This methodology is applicable to cyclam, where reaction with glyoxal forms a bridged macrocycle, protecting the N1 and N8 positions. The remaining N4 and N11 secondary amines can then be benzylated. Subsequent hydrolysis of the glyoxal bridge with hydrazine (B178648) hydrate (B1144303) or a strong base yields the desired 1,4-dibenzyl-cyclam isomer. Alternatively, direct reaction of cyclam with two equivalents of benzyl bromide under carefully controlled conditions can yield the 1,8-dibenzyl derivative, though mixtures with other isomers and higher substitution products are possible. researchgate.net
Tetra-N-Benzylation: The fully substituted 1,4,8,11-tetrabenzyl-1,4,8,11-tetraazacyclotetradecane can be synthesized more straightforwardly by reacting cyclam with a significant excess (more than four equivalents) of benzyl bromide in the presence of a strong base like sodium hydride or potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. Driving the reaction to completion ensures all four nitrogen atoms are benzylated. A method for producing 1,7-dibenzyl-cyclen involves the selective hydrogenolysis of two benzyl groups from the tetrabenzyl derivative, suggesting another route to control substitution patterns. scispace.com
Table 2: Strategies for Multi-N-Benzylation of Cyclam
| Target Product | General Strategy | Key Reagents | Purpose of Reagents | Ref |
| 1,4-Dibenzyl-cyclam (trans) | Transient Protection | 1. Glyoxal2. Benzyl Bromide3. Hydrazine Hydrate | 1. Protects N1/N8 positions2. Benzylates N4/N113. Removes protecting bridge | scispace.com |
| 1,4,8,11-Tetrabenzyl-cyclam | Exhaustive Alkylation | Cyclam, Benzyl Bromide (excess), K₂CO₃/DMF | Drives reaction to full substitution | scispace.com |
| 1,8-Dibenzyl-cyclam (trans) | Selective Deprotection | 1,4,8,11-Tetrabenzyl-cyclam, 10% Pd/C, Ammonium formate | Catalytic transfer hydrogenolysis removes two specific benzyl groups | scispace.com |
Beyond being a simple substituent, the benzyl group plays a critical role as a robust and selectively removable protecting group in the synthesis of complex macrocyclic derivatives. unh.edu Its primary advantage is its stability to a wide range of reaction conditions, including acidic and basic media, which allows for further chemical modifications on other parts of the macrocycle or on pendant arms attached to it.
The key feature of the benzyl group is its facile cleavage under neutral conditions via catalytic hydrogenolysis. chematech-mdt.com This is typically achieved using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. scispace.com This deprotection method is orthogonal to many other common amine protecting groups, such as Boc (acid-labile) or Fmoc (base-labile).
This orthogonality is exploited in the synthesis of asymmetrically substituted cyclams. For instance, one or two nitrogen atoms can be protected with benzyl groups, while the others are protected with Boc groups. The Boc groups can be selectively removed with acid to allow for functionalization at those specific sites. Subsequently, the benzyl groups can be removed by hydrogenolysis to expose the final nitrogen atoms for a different functionalization, enabling full control over the final substitution pattern of the macrocycle. unh.edu
Macrocyclization Techniques Employing Benzyl-Substituted Precursors
An alternative to functionalizing a pre-formed macrocycle is to construct the cyclam ring from linear precursors that already contain one or more benzyl groups. This approach can be more efficient for synthesizing specific isomers.
One of the most powerful methods for forming tetraazamacrocycles is the Richman-Atkins cyclization . clemson.edu This reaction typically involves the cyclization of a linear, N-tosylated polyamine with a diol that has been converted into a bis-electrophile (e.g., a ditosylate or dimesylate). To synthesize a benzyl-substituted cyclam, a linear tetraamine (B13775644) precursor bearing a benzyl group can be used. For example, a linear triamine can be mono-N-benzylated, and the remaining secondary amines can be protected with tosyl groups. This N-benzyl-N',N''-ditosyl triamine can then be reacted with a tosylated diethanolamine (B148213) derivative under high dilution conditions with a base like cesium carbonate to form the N-benzylated, N',N'',N'''-tritosylated cyclam ring. Subsequent removal of the three tosyl groups with strong acid yields the mono-N-benzyl cyclam. researchgate.net
Another strategy is template synthesis , where a metal ion, such as Ni(II) or Cu(II), is used to coordinate to the linear precursors, holding them in a specific geometry (a template effect) that favors intramolecular ring closure over intermolecular polymerization. acs.orgacs.org A linear N-benzylated tetraamine could be used in such a reaction, where the metal ion directs its cyclization with a suitable C2 or C3 fragment to form the N-benzyl cyclam metal complex, from which the metal can later be removed. Research has shown that benzaldehyde (B42025) can be used as a building block in Cu(II) template synthesis to form a cyclam-like macrocycle, demonstrating the incorporation of benzyl-type fragments during the cyclization step itself. acs.org
A third route involves the formation of a dioxocyclam intermediate. N-benzylated linear diamines can be used as precursors in condensation reactions with reagents like chloroacetyl chloride or ethyl acrylate (B77674) to form a linear diamide. google.comresearchgate.net This intermediate can then undergo a second cyclizing condensation with another diamine to form an N,N'-dibenzyldioxocyclam. The final step is the reduction of the two amide carbonyls using a strong reducing agent like borane (B79455) or lithium aluminum hydride to yield the corresponding N,N'-dibenzyl-cyclam.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of both N-functionalization and macrocyclization reactions.
For N-functionalization , the choice of base and solvent is critical. In the direct benzylation of cyclam, non-polar, aprotic solvents can sometimes favor mono-alkylation by causing the mono-substituted product to precipitate out of the reaction mixture, preventing further alkylation. google.com For exhaustive benzylation, polar aprotic solvents like DMF are preferred as they solubilize the reactants and intermediates, and strong bases like K₂CO₃ or NaH are used to fully deprotonate the amine nitrogens, driving the reaction to completion. The reaction temperature can also be adjusted; while many alkylations proceed at room temperature, gentle heating can increase the reaction rate, though it may also decrease selectivity. nih.gov
For macrocyclization reactions , a key parameter is the concentration of the reactants. To favor intramolecular cyclization and minimize competing intermolecular polymerization, reactions are often performed under high-dilution conditions, where the linear precursors are added slowly to a large volume of solvent. However, metal-templated syntheses can often be run at higher concentrations because the metal ion pre-organizes the precursor for intramolecular cyclization. acs.org In Richman-Atkins cyclizations, the choice of base is important; cesium carbonate is often more effective than other alkali metal carbonates due to the "cesium effect," which is thought to better template the cyclization. clemson.edu The nature of the sulfonamide protecting group (e.g., tosyl, nosyl) can also influence the pre-organization of the linear precursor and thus the efficiency of the ring-closing step. clemson.edu
Vibrational Spectroscopy
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within this compound. The spectrum is characterized by vibrations of the N-H, C-H, C-N, and C=C bonds.
N-H Vibrations : The secondary amine groups give rise to a moderate absorption band in the 3200-3300 cm⁻¹ region, corresponding to the N-H stretching vibration.
C-H Vibrations : Aromatic C-H stretching vibrations appear as a series of bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the macrocyclic ring and the benzylic CH₂ group are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Vibrations : The aromatic ring's C=C stretching vibrations produce characteristic sharp absorption bands in the 1450-1600 cm⁻¹ region.
C-N Vibrations : The C-N stretching vibrations of the aliphatic amines appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Upon complexation with a metal ion, changes in the IR spectrum, particularly in the fingerprint region and for the N-H vibrations, can indicate the coordination of the nitrogen atoms to the metal center.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3200 - 3300 |
| Aromatic C-H | Stretch | 3030 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-N | Stretch | 1000 - 1250 |
Electronic Absorption Spectroscopy
Electronic absorption (UV-Visible) spectroscopy provides information about the electronic transitions within a molecule. For this compound itself, the spectrum is dominated by absorptions from the benzyl group. The phenyl ring exhibits characteristic π → π* transitions, typically seen as a strong band (the E2-band) around 210 nm and a weaker, structured band (the B-band) around 260 nm.
The primary utility of UV-Vis spectroscopy in this context is for studying the metal complexes of the ligand. Transition metal complexes of tetraazamacrocycles are often colored due to d-d electronic transitions. bath.ac.uk For example, nickel(II) complexes of cyclam are known to exhibit absorption bands in the visible region. researchgate.net The coordination of this compound to a transition metal ion like Ni(II), Cu(II), or Co(II) would result in a spectrum with characteristic d-d transition bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are diagnostic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, square planar). nih.gov The benzyl group acts as a spectator chromophore but its electronic influence may cause slight shifts in the d-d transition energies compared to the unsubstituted cyclam complex.
| Compound/Complex Type | Transition Type | Typical λmax (nm) | Notes |
| Free Ligand | π → π* (Benzyl) | ~210, ~260 | Intense E-band, weaker B-band |
| Ni(II) Complex (Octahedral) | d-d | 350 - 1200 | Multiple weak absorptions |
| Cu(II) Complex (Distorted Octahedral) | d-d | 500 - 700 | Broad, single absorption |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic structure of metal complexes involving this compound. The absorption of UV or visible light by these complexes promotes electrons from lower energy d-orbitals to higher energy d-orbitals, known as d-d transitions. The energy and intensity of these transitions are highly sensitive to the geometry of the complex and the strength of the interaction between the metal ion and the ligand, known as the ligand field.
Research on a series of N-benzylated derivatives of 1,4,8,11-tetraazacyclotetradecane (cyclam), including the mono-benzyl derivative, has systematically investigated the effect of the benzyl substituent on the ligand field. rsc.org Studies involving complexes with copper(II) and nickel(II) have demonstrated that the sequential introduction of N-benzyl groups results in a progressive shift to a lower ligand field. rsc.org This effect is attributed to the steric bulk of the benzyl group, which can induce distortions in the coordination geometry around the metal center, thereby altering the d-orbital splitting energies.
The UV-Vis spectra of these complexes, measured in both solid-state and solution, provide evidence for these changes. rsc.orgpsu.edu For instance, the d-d transition bands for the benzylated cyclam complexes are observed at different wavelengths compared to the unsubstituted cyclam complexes, reflecting the weaker ligand field imposed by the modified ligand.
| Complex | Solvent | λmax (nm) | Electronic Transition |
|---|---|---|---|
| [Cu(1-benzylcyclam)]2+ | Acetonitrile | 534 | d-d transition |
| [Ni(1-benzylcyclam)]2+ | Acetonitrile | 466 | d-d transition |
Note: The data in the table is illustrative, based on findings that N-benzylation alters the ligand field. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons. researchgate.net This makes it an invaluable tool for characterizing paramagnetic metal complexes of this compound, such as those containing Cu(II) (a d⁹ ion) or certain configurations of Ni(II). rsc.orgresearchgate.net The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting spectrum provides detailed information about the electronic environment of the paramagnetic center. manchester.ac.uk
Analysis of Paramagnetic Metal Complexes
The analysis of EPR spectra of paramagnetic metal complexes of 1-benzylcyclam yields critical parameters, including the g-factor and hyperfine coupling constants (A). libretexts.org The g-factor is a dimensionless quantity that is characteristic of the electron's environment and can be anisotropic, meaning it depends on the orientation of the molecule with respect to the magnetic field. nationalmaglab.org For axially symmetric complexes, the g-tensor is described by two components: g∥ (parallel) and g⊥ (perpendicular).
Hyperfine coupling results from the interaction between the magnetic moment of the unpaired electron and the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand donor atoms like ¹⁴N). manchester.ac.uk This interaction splits the EPR signal into multiple lines, and the spacing between these lines, the hyperfine coupling constant (A), provides information about the degree of delocalization of the unpaired electron onto the interacting nucleus. libretexts.org This is direct evidence for covalency in coordination compounds. manchester.ac.uk
For example, in the case of a Cu(II) complex (nuclear spin I = 3/2), the interaction with the copper nucleus splits the signal into four lines. libretexts.org Further coupling to the four nitrogen atoms (I = 1 for ¹⁴N) of the cyclam ring can lead to additional, more complex splitting patterns known as superhyperfine structure. Studies on the copper(II) complex of 1-benzylcyclam have utilized EPR to probe the nature of the metal-ligand interaction. rsc.org
| Parameter | Value | Information Provided |
|---|---|---|
| g∥ | ~2.2 | Electronic structure parallel to the principal axis |
| g⊥ | ~2.05 | Electronic structure perpendicular to the principal axis |
| A∥ (Cu) | ~160 G | Hyperfine interaction with Cu nucleus along the principal axis |
Note: The values are representative for square-planar Cu(II) complexes with tetraaza macrocycles and are based on typical data found in the literature. rsc.orglibretexts.org
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely employed for the characterization of this compound and its metal complexes to confirm their molecular weight and elemental composition. Soft ionization techniques are particularly useful as they can generate gas-phase ions of thermally labile molecules without significant fragmentation. nih.govsemanticscholar.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing non-volatile and thermally unstable compounds like macrocyclic complexes. nih.gov In this method, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. nih.gov
ESI-MS is used to confirm the identity and purity of 1-benzylcyclam and its metal complexes by identifying the molecular ion peak, often in the form of a protonated molecule [M+H]⁺ or a complex cation [M+L]ⁿ⁺. psu.eduresearchgate.net The technique is highly sensitive and provides accurate mass information, which is crucial for verifying the successful synthesis of the target compound. escholarship.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique effective for the analysis of large biomolecules and synthetic macromolecules. nih.gov The analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with it. mdpi.com The time it takes for the ions to travel through a field-free tube to the detector (the "time-of-flight") is proportional to their mass-to-charge ratio.
MALDI-TOF MS is advantageous for its speed, high sensitivity, and tolerance of complex mixtures. nih.gov It has been successfully applied to the characterization of rare earth complexes of related functionalized tetraazamacrocycles. researchgate.net For 1-benzylcyclam and its derivatives, MALDI-TOF MS can be used to determine the molecular weight of the ligand and its metal complexes, complementing data from other analytical methods. researchgate.net
Single-Crystal X-ray Diffraction Analysis
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed to build a model of the crystal lattice and the arrangement of atoms within it.
Structural studies have been performed on a range of metal complexes of N-benzylated cyclam derivatives. rsc.orgpsu.edu These analyses reveal detailed information about the coordination environment of the metal ion. For example, in a nickel(II) complex, the metal ion is typically coordinated to the four nitrogen atoms of the macrocyclic ring. rsc.org The benzyl group's steric influence can affect the conformation of the macrocycle, which often adopts a trans-III configuration in its complexes. The coordination sphere can be completed by other ligands, such as nitrate or chloride ions, leading to coordination numbers of five or six. psu.edu This detailed structural data is crucial for understanding the relationship between the structure of the complex and its chemical and physical properties. scispace.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Octahedral |
| Ni-N (cyclam) bond lengths (Å) | ~2.05 - 2.10 |
| Macrocycle Conformation | trans-III |
Note: The data presented is illustrative and based on typical findings for nickel-cyclam complexes reported in the literature. rsc.orgpsu.edu
Determination of Solid-State Molecular and Crystal Structures
For metal complexes of substituted tetraazamacrocycles like cyclam, the coordination geometry around the central metal ion is a key feature revealed by crystallographic studies. For instance, in related nickel(II) and copper(II) complexes, the metal ions are typically coordinated by the four nitrogen atoms of the cyclam ring in a square-planar or distorted square-planar fashion. rsc.orgscispace.com The benzyl group, being a substituent on one of the nitrogen atoms, influences the steric and electronic properties of the ligand, which in turn can affect the crystal packing and the coordination sphere of the metal.
The crystal structures of metal-cyclam complexes are often stabilized by a network of intermolecular interactions. The specific parameters of the crystal lattice, such as the unit cell dimensions and space group, are unique to each crystalline solid. For example, a study on a related trans-dichloro(1,4,8,11-tetraazacyclotetradecane)chromium(III) nitrate complex revealed a monoclinic crystal system. rsc.org Another study on a zinc(II)-cyclam complex found a distorted octahedral coordination sphere around the zinc atom, with the four nitrogen atoms of the cyclam ligand defining the equatorial plane. researchgate.net
Table 1: Representative Crystallographic Data for a Metal-Cyclam Complex Note: This table presents example data for a related cyclam complex to illustrate typical parameters obtained from X-ray diffraction studies. Data for the specific 1-benzyl derivative may vary.
| Parameter | Value | Reference Complex |
| Crystal System | Monoclinic | trans-[Cr(cyclam)Cl₂]NO₃ |
| Space Group | P2₁/c | 4,11-diaza-1,8-diazoniacyclotetradecane bis(adamantane-1-carboxylate) tetrahydrate |
| a (Å) | 6.480(2) | trans-[Cr(cyclam)Cl₂]NO₃ |
| b (Å) | 18.862(12) | trans-[Cr(cyclam)Cl₂]NO₃ |
| c (Å) | 13.628(6) | trans-[Cr(cyclam)Cl₂]NO₃ |
| β (°) | 100.28(3) | trans-[Cr(cyclam)Cl₂]NO₃ |
| Coordination Geometry | Distorted Octahedral | [Zn(NO₃)₂(C₁₀H₂₄N₄)]·CH₃OH |
Analysis of Macrocyclic Conformations (e.g., trans-I, trans-III, trans-V Isomers)
The 1,4,8,11-tetraazacyclotetradecane (cyclam) ring is a flexible 14-membered macrocycle. researchgate.net When coordinated to a metal center, the relative orientations of the hydrogen atoms on the four secondary amine groups give rise to five possible configurational isomers for a planar coordination, designated as trans-I through trans-V. researchgate.net These isomers differ in the chirality of the nitrogen centers. researchgate.net
The most stable and commonly observed conformation for metal-cyclam complexes is the trans-III (RRSS) configuration. researchgate.netresearchgate.net In this arrangement, the two N-H groups on one side of the macrocyclic plane are oriented in the opposite direction to the two N-H groups on the other side. This conformation is particularly stable and is frequently found in the crystal structures of cyclam derivatives. researchgate.netresearchgate.net For this compound, three of the four nitrogen atoms are secondary amines, allowing for similar conformational isomerism, though the benzyl group introduces steric bulk that can influence the conformational preference. The trans-V configuration is notable as it can fold to adopt a cis-V geometry, which is necessary for forming octahedral complexes where two additional ligands bind in a cis arrangement. researchgate.net
Table 2: Description of Key trans Isomers of the Cyclam Ring
| Isomer | N-Center Chirality | Description |
| trans-I | RRRR / SSSS | All four N-H groups point to the same side of the macrocyclic plane. |
| trans-III | RRSS / SSRR | Two adjacent N-H groups point to one side, and the other two adjacent N-H groups point to the opposite side. This is generally the most stable conformation. researchgate.net |
| trans-V | RSRR / SRSS | Three N-H groups point to one side of the plane, while the fourth points to the opposite side. This isomer can fold to a cis configuration. researchgate.net |
Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Interactions)
The solid-state structure of this compound and its complexes is significantly influenced by a variety of non-covalent interactions, including hydrogen bonds and π-interactions. These forces dictate the molecular packing and the formation of supramolecular architectures.
Hydrogen Bonding: Hydrogen bonds are the most prevalent interactions in these systems. The secondary amine groups (N-H) of the cyclam ring are excellent hydrogen bond donors. In the solid state, these groups frequently form intermolecular N—H···N hydrogen bonds, which link adjacent macrocycles into chains or more complex networks. scispace.comresearchgate.net In complexes containing counter-ions or solvent molecules with acceptor atoms (like oxygen or nitrogen), extensive N—H···O or N—H···N hydrogen bonding networks are observed, creating robust three-dimensional structures. scispace.comresearchgate.netnih.gov Intramolecular hydrogen bonds between a secondary amine and a tertiary nitrogen can also contribute to the rigidity of the cyclam ring. researchgate.net Additionally, non-classical C—H···N hydrogen bonds have been observed in related cyclam derivatives, further stabilizing the crystal packing. mdpi.com
π-Interactions: The presence of the benzyl group introduces an aromatic phenyl ring, which can participate in various π-interactions.
N–H···π Interactions: An interaction between the N-H donor of the cyclam ring and the π-electron cloud of an aromatic ring (such as a tetraphenylborate anion) has been documented in a related dibenzylcyclam complex, with a measured distance of 3.747 Å between the nitrogen atom and the centroid of the phenyl ring. mdpi.com
π–π Interactions: Direct stacking between the benzyl rings of adjacent molecules is possible. However, this interaction is highly dependent on the distance and orientation between the rings. In some crystal structures of dibenzyl cyclam derivatives, no intermolecular π–π interactions are observed because the benzyl planes are too far apart (e.g., almost 6 Å). researchgate.net
Table 3: Common Intermolecular and Intramolecular Interactions
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |
| Hydrogen Bond | N-H | N (amine/nitrile) | 2.9 - 3.1 scispace.com | Links macrocycles or complex units together in the crystal lattice. |
| Hydrogen Bond | N-H | O (carboxylate/water) | ~2.9 | Connects cations to anions or solvent molecules, forming extensive networks. nih.gov |
| Hydrogen Bond | C-H | N (nitrile) | 2.5 - 2.7 mdpi.com | A weaker, non-classical hydrogen bond that contributes to crystal packing. |
| N-H···π Interaction | N-H | Phenyl Ring (π-cloud) | ~3.7 mdpi.com | An interaction between an N-H bond and the electron-rich face of an aromatic ring. |
| π-π Interaction | Phenyl Ring | Phenyl Ring | >5.8 researchgate.net | Stacking of aromatic rings; highly dependent on geometry and can be absent if rings are too distant. |
Coordination Chemistry of 1 Benzyl 1,4,8,11 Tetraazacyclotetradecane Metal Complexes
Complexation with Transition and Post-Transition Metal Ions
The N-benzylated cyclam derivative readily forms 1:1 metal-to-ligand complexes with a variety of divalent and monovalent metal ions. rsc.org In these complexes, the metal ion is typically coordinated to the four nitrogen atoms of the cyclam ring. rsc.org The specific geometry and coordination number of the metal center are then completed by the coordination of counter-ions or solvent molecules. rsc.orgnsf.gov
Nickel(II) ions react with 1-benzyl-1,4,8,11-tetraazacyclotetradecane to form stable complexes. The coordination environment around the Ni(II) ion in these types of macrocyclic complexes is often square-planar. knu.ac.kr The introduction of N-benzyl substituents on the cyclam ring can cause a shift to a lower ligand field, as observed through UV-VIS spectroscopy. researchgate.net The synthesis of these complexes can be achieved through template condensation reactions or by direct reaction of the pre-synthesized ligand with a nickel(II) salt. knu.ac.kracs.org Characterization of these complexes is typically carried out using techniques such as single-crystal X-ray analysis and circular dichroism spectroscopy, especially when chiral pendants are involved. knu.ac.kr
Table 1: Selected Properties of Nickel(II) Complexes with Substituted Tetraazamacrocycles
| Complex | Coordination Geometry | Magnetic Properties | Reference |
| Ni(LR,R)2 | Square-planar | Diamagnetic | knu.ac.kr |
| Ni(LS,S)2 | Square-planar | Diamagnetic | knu.ac.kr |
| Bis-chelated Ni(II) complex with 1-alkyl-2-(arylazo)imidazoles | Distorted Octahedral | Paramagnetic | chemrevlett.com |
Note: LR,R/S,S = 1,8-di((R/S)-α-methylbenzyl)-1,3,6,8,10,13-hexaazacyclotetradecane
Copper(II) complexes of this compound and related N-benzylated cyclams have been synthesized and characterized. rsc.org The Cu(II) center in these complexes typically exhibits a distorted square pyramidal or square planar coordination environment. rsc.org The coordination sphere can be completed by anions such as perchlorate, leading to tetragonally elongated octahedral geometries. rsc.org The formation of five-membered chelate rings upon coordination contributes to the distortion from ideal geometries. rsc.org Spectroscopic methods like UV-Vis and EPR are employed to study the electronic structure and geometry of these complexes in solution and the solid state. researchgate.netrsc.org The synthesis often involves the reaction of a copper(II) salt with the macrocyclic ligand in a suitable solvent. rsc.orgresearchgate.net
Table 2: Coordination Geometries of Copper(II) Complexes with Functionalized Triazacyclononane Ligands
| Complex | Ligand | Coordination Environment | Reference |
| Na2CuL13 | 1-propylamino-4-acetato-1,4,7-triazacyclononane | Distorted Square Pyramidal/Planar | rsc.org |
| [CuL2]Cl | 1-benzyl-4-acetato-1,4,7-triazacyclononane | Distorted Square Pyramidal/Planar | rsc.org |
| Cu2L324·5H2O | 1-benzyl-4-propylamino-1,4,7-triazacyclononane | Distorted Square Pyramidal/Planar | rsc.org |
| [CuL4]ClO4 | 1-formyl-4-ethylacetato-1,4,7-triazacyclononane | Distorted Square Pyramidal/Planar | rsc.org |
The interaction of N-benzylated cyclam derivatives extends to a range of other transition and post-transition metal ions. rsc.org
Cobalt(II): Forms 1:1 complexes where the cobalt ion is coordinated to the N4 donor set of the cyclam ring. rsc.org The coordination sphere can be completed by anions, leading to various geometries. nsf.gov
Zinc(II): Forms stable complexes, with one example showing a five-coordinate zinc(II) center within the N4-donor set of the macrocycle. rsc.org
Cadmium(II): Has been shown to form six-coordinate complexes with N-benzylated cyclams. rsc.org
Lead(II): Can form eight-coordinate complexes with these ligands. rsc.org
Silver(I): The interaction with silver(I) nitrates has been reported in the context of competitive transport experiments. rsc.org
While the prompt specifically mentions Gold(III) and Iron(IV), detailed studies on their complexation with this compound are less common in the provided search results. However, the versatility of the cyclam framework suggests that complexation with these ions is plausible under appropriate conditions.
Chelation Thermodynamics and Kinetics
The thermodynamic stability and the kinetics of formation and dissociation are crucial aspects of the coordination chemistry of these macrocyclic complexes.
The stability of metal complexes with tetraazamacrocycles like cyclam and its derivatives is generally high due to the macrocyclic effect. researchgate.net The introduction of N-alkyl or N-benzyl groups can influence this stability. The stability of metal complexes can be affected by factors such as the nature of the central metal ion and the ligand. scispace.com
Potentiometric studies on related functionalized cyclam ligands have shown the formation of very stable complexes with copper(II). nih.govresearchgate.net For instance, a cyclam derivative with a methylphosphonate (B1257008) pendant arm forms a highly stable Cu(II) complex with a logβ(CuL) of 27.34, showing high selectivity over other metal ions like Zn(II) (logβ(ZnL) = 21.03). nih.govresearchgate.net The stability of these complexes is a key factor in their potential applications, for example, in selective metal ion binding. nih.gov
Table 3: Stability Constants (logβ) for Metal Complexes of a Functionalized Cyclam Ligand
| Metal Ion | logβ(ML) | Reference |
| Copper(II) | 27.34 | nih.govresearchgate.net |
| Zinc(II) | 21.03 | nih.govresearchgate.net |
Ligand: [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid
The kinetics of complex formation with macrocyclic ligands can be relatively slow, as the ligand must undergo conformational changes to encapsulate the metal ion. However, the presence of coordinating pendant arms can accelerate the complexation process. researchgate.net Studies on copper(II) complexes with cyclen derivatives (a related tetraazamacrocycle) have shown that substituting acetic acid pendant arms with methylphosphonic acid ones increases the rate of complexation. rsc.org
Conversely, the decomplexation of these complexes, typically studied under acidic conditions, is also a critical parameter, especially for applications where high kinetic inertness is required. For the Cu(II) complexes of cyclen derivatives, it was found that the substitution with methylphosphonic acid arms, while speeding up formation, significantly decreases the kinetic inertness of the complexes. rsc.org The rate constants for the formation of benzyl-copper complexes have been determined using time-resolved absorbance measurements. nottingham.edu.cn The formation of Cu(II) complexes with TACN derivatives is very fast. nih.gov
Decomposition Kinetics of Organometallic Intermediates
The stability and decomposition pathways of organometallic intermediates are crucial for understanding the reaction mechanisms involving metal complexes of this compound. While specific kinetic studies on the decomposition of organometallic intermediates of this exact ligand are not extensively documented, valuable insights can be drawn from closely related systems, such as benzylnickel complexes stabilized by the similar 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (TMC) ligand.
Research on benzylnickel complexes with TMC reveals that their decomposition can proceed through a homolytic cleavage of the nickel-carbon bond. This process results in the formation of a benzyl (B1604629) radical and a reduced nickel(I) species. The kinetics of this decomposition have been shown to be consistent with a reversible homolysis of the Ni-C bond, followed by the recombination of the resulting benzyl radicals.
The proposed mechanism can be summarized as follows:
Homolytic Cleavage: The organometallic complex, [R-Ni(II)L]⁺ (where R is the organo-group and L is the tetraazamacrocycle), undergoes a reversible homolytic cleavage to form a radical R• and a Ni(I) complex, [Ni(I)L]⁺.
Radical Recombination: The organic radicals can then recombine.
The rate of decomposition is influenced by factors such as the nature of the solvent and the steric and electronic properties of the macrocyclic ligand. The presence of the benzyl group on the nitrogen atom of the cyclam ring in this compound is expected to influence the steric environment around the metal center, which in turn could affect the rate of ligand substitution and the stability of the organometallic intermediates.
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes with this compound is of significant interest as it provides information about the stability of different oxidation states of the central metal ion and the feasibility of their participation in redox-mediated reactions.
The redox potentials of metal complexes are highly dependent on the nature of the ligand, the solvent system, and the geometry of the coordination sphere. For tetraazamacrocyclic complexes, the introduction of substituents on the nitrogen atoms can significantly alter the electronic properties of the metal center and, consequently, their redox potentials.
Table 1: Representative Redox Potentials of Related Co and Ni Complexes
| Redox Couple | Ligand System | Potential (V vs. reference electrode) |
|---|---|---|
| Co(III)/Co(II) | Polypyridine | 0.08 to 0.58 (vs. NHE) |
| Co(II)/Co(I) | Polypyridine | -1.1 to -1.7 (vs. Fc/Fc⁺) |
The benzyl group on the this compound ligand is an electron-donating group, which would be expected to increase the electron density on the metal center. This increased electron density would likely make the oxidation of the metal more difficult, resulting in more negative redox potentials for the M(III)/M(II) couple compared to the unsubstituted cyclam complexes. Conversely, the M(II)/M(I) reduction would be expected to become more favorable. The steric bulk of the benzyl group could also enforce a particular coordination geometry, which would further influence the redox potentials.
Electron transfer reactions involving metal complexes can proceed through either outer-sphere or inner-sphere mechanisms. In an outer-sphere mechanism , the coordination spheres of the reactants remain intact, and the electron transfer occurs over a distance. The rate of outer-sphere electron transfer is influenced by the reorganization energy of the reactants and the driving force of the reaction, as described by Marcus theory.
In an inner-sphere mechanism , a bridging ligand is shared between the two metal centers in the transition state, facilitating the electron transfer. This mechanism is common when one of the reactants has a ligand capable of bridging and the other has a coordination site available for the bridge to bind.
For metal complexes of this compound, electron transfer reactions are likely to proceed via an outer-sphere mechanism, particularly in systems where the coordination sphere is saturated and ligand substitution is slow. The presence of the bulky benzyl group could further hinder the close approach required for an inner-sphere mechanism.
The rate of electron transfer in these systems would be influenced by:
Solvent Reorganization: The energy required to reorganize the solvent molecules around the complex upon a change in oxidation state.
Inner-Sphere Reorganization: The energy required to change the bond lengths and angles within the coordination sphere. The flexibility of the cyclam ring and the steric constraints imposed by the benzyl group will play a role here.
Electronic Coupling: The extent of electronic interaction between the donor and acceptor orbitals. The nature of the metal d-orbitals and the ligand orbitals will determine the efficiency of this coupling.
The benzyl group itself is not typically redox-active in the potential ranges common for M(III)/M(II) and M(II)/M(I) transitions of first-row transition metals. However, its electronic influence on the metal center can modulate the electron transfer rates by altering the driving force of the reaction.
Computational and Theoretical Investigations of 1 Benzyl 1,4,8,11 Tetraazacyclotetradecane Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational research on coordination complexes, offering a favorable balance between accuracy and computational cost. researchgate.net It is widely used to investigate the electronic structure, geometry, and reactivity of systems involving 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. globalresearchonline.net
DFT calculations are instrumental in describing the electronic environment of benzyl-cyclam and its metal complexes. By solving the Kohn-Sham equations, DFT provides insights into the distribution and energies of molecular orbitals, which are fundamental to understanding chemical bonding and reactivity.
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.gov For instance, a small energy gap suggests that the molecule is more polarizable and reactive. researchgate.net
In a study on yttrium(III) complexes with a related dibenzylated cyclam ligand, DFT analysis showed that the HOMO was primarily located on the anionic nitrogen atoms of the cyclam ring. nih.gov This finding was crucial in explaining the observed reactivity, specifically that protonation occurs at these nitrogen atoms in an orbitally controlled reaction. nih.gov The electronic properties, such as the total energy and dipole moment, can be calculated to understand the stability and polarity of different molecular conformations. niscpr.res.in
Table 1: Representative Theoretical Electronic Properties Calculated by DFT
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.32 | Indicates electron-donating ability |
| ELUMO | -2.28 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 4.04 | Relates to chemical reactivity and stability nih.gov |
DFT is extensively used for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net This process allows for the accurate prediction of bond lengths, bond angles, and torsion angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.gov
For macrocyclic ligands such as this compound, conformational flexibility is a key characteristic. The 14-membered cyclam ring can adopt several different conformations, with the trans-I and trans-V configurations being common in metal complexes. rsc.orgpsu.edu DFT calculations can determine the relative energies of these different isomers, predicting which conformation is most stable for the free ligand or for a given metal complex. researchgate.net For example, X-ray diffraction studies on metal complexes of N-benzylated cyclam derivatives have confirmed that the cyclam ring adopts either a trans-I or trans-V configuration depending on the metal ion and other coordinating ligands. rsc.orgpsu.edu Computational studies can explore the energetic landscape connecting these conformations, providing insight into the flexibility of the macrocycle. mdpi.com
Table 2: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) for a Representative Metal-Cyclam Complex
| Bond | Experimental (X-ray) | Calculated (DFT) |
|---|---|---|
| Metal-N1 | 2.070 | 2.075 |
| Metal-N3 | 2.050 | 2.053 |
| N-C (ring) | 1.485 | 1.490 |
| C-C (ring) | 1.520 | 1.525 |
Note: Data are hypothetical representations based on typical agreement found in literature. nih.govnih.gov
Molecular Dynamics Simulations
While DFT provides a static, time-independent picture of molecular systems, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. utupub.fifrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com
MD simulations are particularly well-suited for analyzing the flexibility of ligands like this compound. d-nb.info The benzyl (B1604629) group adds a degree of steric bulk and potential for non-covalent interactions, and MD can simulate its range of motion and preferred orientations relative to the macrocyclic ring. This is crucial for understanding how the ligand can adapt its shape to accommodate different metal ions or to interact with other molecules in its environment. nih.gov
Furthermore, MD simulations can provide a detailed picture of the coordination process between the ligand and a metal ion. These simulations can model the approach of the metal ion, the sequential binding of the nitrogen donor atoms, and the conformational rearrangements of the cyclam ring that occur upon complexation. nih.gov The dynamics of the solvent molecules can also be explicitly included, which is critical for accurately modeling the desolvation of the metal ion and ligand that precedes coordination. nih.gov By analyzing the simulation trajectory, researchers can identify stable and transient coordination states and calculate the free energy associated with the binding process.
Theoretical Mechanistic Studies
Computational modeling extends beyond static properties and dynamics to the investigation of chemical reactions. Theoretical studies can map out potential reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of reaction mechanisms.
Complexes of this compound and its derivatives have shown potential in catalysis, for example in intramolecular hydroamination. nih.gov Computational modeling, often using DFT, is a powerful tool to investigate the mechanisms of these catalytic reactions.
For a given catalytic cycle, researchers can model the structures and energies of the starting materials, intermediates, transition states, and products. This allows for the determination of the rate-limiting step and provides insight into how the ligand and metal work in concert to facilitate the reaction. For example, in a study of yttrium complexes with dianionic cyclam ligands, computational analysis helped explain the observed reactivity, including the ortho-metalation of a benzyl group, which is a key step in certain catalytic pathways. nih.gov By understanding the electronic structure of an intermediate, such as identifying where the HOMO is located, researchers can predict the most likely site of subsequent reactions. nih.gov This predictive capability is essential for designing more efficient and selective catalysts based on the benzyl-cyclam scaffold.
Applications and Advanced Research Directions of 1 Benzyl 1,4,8,11 Tetraazacyclotetradecane and Its Derivatives
Catalytic Applications in Chemical Transformations
The coordination of metal ions within the cyclam framework of 1-benzyl-1,4,8,11-tetraazacyclotetradecane yields complexes with significant catalytic potential. The benzyl (B1604629) substituent can influence the electronic environment of the metal center, thereby modulating its reactivity in various chemical transformations.
Complexes of nickel with cyclam and its derivatives are among the most effective and well-studied molecular electrocatalysts for the reduction of carbon dioxide (CO2). nih.govrsc.org The active catalytic species is typically the Ni(I) complex, generated by the electrochemical reduction of the Ni(II) precursor. acs.org This Ni(I) center binds CO2 and, in the presence of a proton source, facilitates its reduction primarily to carbon monoxide (CO). acs.orgnih.gov
The catalytic cycle for CO2 reduction by [Ni(cyclam)]+ involves the initial reduction of the Ni(II) complex to generate the active [Ni(cyclam)]+ catalyst. acs.org This species then reacts with CO2. A key challenge in this process is the potential deactivation of the catalyst by the product, CO, which can bind to the Ni(I) center to form a stable nickel(I)-carbonyl complex, [Ni(cyclam)(CO)]+. acs.orgnih.gov The rate-limiting step in the catalytic cycle is often the dissociation of CO from this deactivated species to regenerate the active catalyst. nih.gov
Research on functionalized Ni-cyclam complexes has demonstrated that substituents on the macrocyclic ring can significantly impact catalytic activity. While N-alkylation tends to diminish CO2 reduction activity, certain C-substitutions can enhance it. acs.org For instance, aryl-substituted Ni(cyclam) derivatives have been synthesized and evaluated, showing that the electronic properties of the substituent are crucial. nih.govacs.org Strong electron-withdrawing groups on the aryl moiety can attenuate catalytic activity, whereas other substituents can lead to a range of catalytic performances. nih.gov The benzyl group in this compound, being an N-substituent, is expected to influence the electronic properties of the nickel center and, consequently, its catalytic efficiency for CO2 reduction.
| Catalyst | Key Feature | Primary Product | Noteworthy Observation |
|---|---|---|---|
| [Ni(cyclam)]2+ | Parent Complex | CO | Highly active, especially on mercury electrodes, but prone to CO inhibition. acs.orgnih.gov |
| Aryl-Substituted Ni(cyclam)2+ | C-Backbone Functionalization | CO | Activity is tunable via electronic effects of the aryl substituent. nih.govacs.org |
| N-Alkylated Ni(cyclam)2+ | N-Atom Functionalization | CO | Generally shows diminished activity compared to the parent complex. acs.org |
Copper(II) complexes of functionalized cyclam ligands have been shown to catalyze the aerobic oxidation of catechols to their corresponding quinones, mimicking the function of the enzyme catechol oxidase. nih.gov For example, copper(II) complexes of N-benzoylated cyclam derivatives are effective catalysts for the oxidation of pyrocatechol (B87986) to o-quinone. nih.gov The catalytic activity is influenced by the nature of the substituents on the benzoyl groups. This demonstrates that the N-functionalization of the cyclam ring is a viable strategy for creating catalysts for specific oxidation reactions. The benzyl group in this compound can similarly be expected to modulate the catalytic activity of its copper(II) complex in such oxidation processes.
Metal complexes of cyclam derivatives also exhibit significant catalytic activity in the hydrolysis of phosphate (B84403) esters, acting as artificial metallophosphatases. nih.gov The hydrolysis of activated phosphate esters like 4-nitrophenylphosphate (NPP) is a common model reaction to evaluate this activity. Both copper(II) and nickel(II) complexes of N-benzoylated cyclam ligands have been demonstrated to catalyze the hydrolysis of 4-nitrophenylphosphate. nih.gov The mechanism generally involves the coordination of the phosphate ester to the metal center, followed by nucleophilic attack of a metal-bound hydroxide (B78521) or water molecule. The efficiency of these catalysts highlights the potential of metal complexes of this compound to function as catalysts for hydrolytic reactions.
The catalytic activities described in the preceding sections are prime examples of biomimetic catalysis, where synthetic molecules are designed to replicate the functions of biological enzymes. ijcce.ac.ir The copper(II) complexes that oxidize pyrocatechol are functional mimics of catechol oxidase, while the complexes that hydrolyze phosphate esters mimic the action of phosphatases. nih.govijcce.ac.ir The cyclam macrocycle provides a stable and well-defined coordination environment for the metal ion, analogous to the protein scaffold in an enzyme's active site. The benzyl group serves as a peripheral functional group that can influence the catalytic center's properties, a role played by amino acid residues in natural enzymes. This approach allows for the development of robust and efficient catalysts for reactions of biological and industrial importance.
Ligand Design for Radiopharmaceutical Development
The ability to attach a radioactive metal ion securely to a targeting biomolecule is the foundation of many diagnostic and therapeutic radiopharmaceuticals. nih.gov This is achieved through a bifunctional chelator (BFC), a molecule that has one functional group to strongly bind the radiometal and another to covalently attach to the biomolecule. nih.govnih.gov The this compound scaffold is a promising platform for developing such BFCs, particularly for radiometals like copper-64 (64Cu).
The development of radiopharmaceuticals based on metallic radionuclides like 64Cu for Positron Emission Tomography (PET) imaging requires a BFC that forms a highly stable complex with the metal ion. nih.govresearchgate.net The 64Cu radionuclide has a convenient half-life of 12.7 hours, which is suitable for imaging biological processes that occur over several hours to a couple of days. nih.gov
Key principles for designing an effective BFC for 64Cu include:
High Thermodynamic Stability and Kinetic Inertness: The 64Cu-chelate complex must be exceptionally stable under physiological conditions to prevent the release of the radiometal in vivo. researchgate.net Dissociation of 64Cu can lead to its accumulation in non-target tissues like the liver, increasing the radiation dose to healthy organs and reducing imaging quality. researchgate.net Macrocyclic chelators like cyclam derivatives are generally favored over acyclic ones because they form more kinetically inert complexes. researchgate.net
Rapid and Efficient Radiolabeling: The process of incorporating 64Cu into the chelator should be rapid, efficient, and occur under mild conditions (temperature, pH) to avoid denaturation of the attached biomolecule (e.g., an antibody or peptide). researchgate.netacs.org
Attachment Chemistry: The BFC must possess a reactive functional group for conjugation to the biomolecule. The benzyl group of this compound can be readily functionalized, for example, with an isothiocyanate or a bromoacetamido group, to allow for covalent attachment to amine or thiol groups on proteins and peptides. nih.gov
The tetraazacyclotetradecane (cyclam) framework is a well-established core for creating BFCs for 64Cu. By modifying the benzyl group on this compound and/or adding functional arms to the other nitrogen atoms (e.g., carboxylate arms to create TETA-like structures), it is possible to design novel BFCs with optimized properties for 64Cu chelation and bioconjugation.
| Chelator Core Type | Key Characteristics | Advantages | Disadvantages |
|---|---|---|---|
| Cyclam-based (e.g., TETA) | 14-membered macrocycle | Forms kinetically inert complexes. researchgate.net | Can exhibit some in vivo instability leading to transchelation. |
| Cyclen-based (e.g., DOTA) | 12-membered macrocycle | High thermodynamic stability. researchgate.net | Suboptimal cavity size for Cu(II), can lead to instability. |
| Cross-bridged Macrocycles (e.g., CB-TE2A) | Rigidified macrocyclic structure | Excellent kinetic stability for Cu(II). researchgate.net | May require harsher radiolabeling conditions. |
| Sarcophagine (Sar) Cages | Clathrochelate (cage-like) structure | Extremely high stability and rapid labeling at room temperature. researchgate.net | More complex synthesis. |
Chemical Strategies for Enhancing Kinetic Inertness of Radiometal Complexes
The kinetic inertness of radiometal complexes is a critical parameter for their use in applications such as medical imaging and radiotherapy, ensuring that the radioactive metal ion does not dissociate from the chelating ligand in vivo. For macrocyclic ligands like this compound (a derivative of cyclam), several chemical strategies are employed to enhance the stability and inertness of their radiometal complexes.
One primary strategy involves increasing the rigidity of the macrocyclic framework. While the parent cyclam ring provides significant thermodynamic stability (the macrocyclic effect), its flexibility can allow for dissociation pathways. Introducing structural constraints can significantly enhance kinetic inertness. A prominent example is the creation of cross-bridged cyclam derivatives. These molecules, such as 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A), form highly stable and kinetically inert complexes with radiometals like Copper-64 (⁶⁴Cu). researchgate.net The ethylene (B1197577) bridge locks the ligand in a conformation that is less susceptible to acid-assisted dissociation, a key mechanism of in vivo demetallation. researchgate.net
The kinetic inertness of various macrocyclic complexes is often compared through dissociation half-life studies under challenging conditions, such as in acidic solutions or in the presence of competing chelators. These studies highlight the superior stability of structurally reinforced or multi-functionalized ligands over simpler derivatives. nih.govnih.gov
Table 1: Comparison of Dissociation Half-Lives for Selected Bi³⁺ Complexes
| Complex | Dissociation Half-Life (t₁/₂) |
|---|---|
| [Bi(macrophosphi)]⁺ | <1 min |
| [Bi(macropa)]⁺ | ~40 min |
| [Bi(CHX-macropa)]⁺ | ~40 min |
| [Bi(macropaquin)]⁺ | 14 h |
This table illustrates the significant impact of ligand modification on the kinetic inertness of radiometal complexes, with data drawn from studies on various macrocyclic ligands. nih.gov
Ligand Functionalization for Bioconjugation in Research Applications
The utility of this compound and its derivatives in research, particularly in molecular imaging and radiotherapy, is heavily reliant on their ability to be attached to biologically active molecules, a process known as bioconjugation. This requires specific functionalization of the ligand or its benzyl group to enable covalent bonding to targeting vectors like peptides, antibodies, or proteins, without compromising the metal-chelating properties of the macrocycle.
A common strategy involves introducing a reactive functional group onto the benzyl moiety. This group can then react with a corresponding functional group on the biomolecule. An important example is the synthesis of 6-[p-(bromoacetamido)benzyl]-1,4,8,11-tetraazacyclotetradecane-N,N',N",N"'-tetraacetic acid (BAT). nih.gov In this derivative, the benzyl group is functionalized with a bromoacetamido group, which is reactive towards thiol groups found in cysteine residues of proteins. nih.gov The four acetate (B1210297) arms are added to the cyclam nitrogen atoms to ensure stable chelation of radiometals like Copper-67. nih.gov This bifunctional chelator acts as a linker, securely holding the radiometal while covalently attaching to a monoclonal antibody for targeted delivery.
Another approach is to create functionalities that are suitable for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. For example, an azide (B81097) or alkyne group can be incorporated into the ligand structure, allowing for easy conjugation to a biomolecule functionalized with the complementary group. This method is widely used for labeling peptides and other molecules for positron emission tomography (PET) imaging. nih.gov
The choice of conjugation strategy depends on the nature of the biomolecule and the desired properties of the final radiopharmaceutical. The linker between the chelator and the biomolecule can also be optimized to improve pharmacokinetics. nih.govresearchgate.net
Table 2: Functional Groups for Bioconjugation of Cyclam Derivatives
| Functional Group on Ligand | Reactive Towards (on Biomolecule) | Common Application |
|---|---|---|
| Isothiocyanate (-NCS) | Primary amines (e.g., Lysine) | Antibody labeling |
| Bromoacetamido (-NHCOCH₂Br) | Thiols (e.g., Cysteine) | Protein conjugation nih.gov |
| Maleimide | Thiols (e.g., Cysteine) | Site-specific peptide and antibody labeling nih.gov |
| N-hydroxysuccinimide (NHS) ester | Primary amines (e.g., Lysine) | Peptide and protein labeling |
| Azide (-N₃) / Alkyne (-C≡CH) | Alkyne / Azide | Click chemistry for various biomolecules nih.gov |
Supramolecular Chemistry and Host-Guest Interactions
Formation of Self-Assembled Ligand Systems
The principles of supramolecular chemistry, which involve non-covalent interactions, are central to the formation of complex, self-assembled systems from macrocyclic building blocks like this compound. The parent cyclam molecule is known to participate in self-assembly, driven by hydrogen bonding and electrostatic interactions.
Research has shown that the tetraprotonated form of cyclam, [H₄(cyclam)]⁴⁺, can self-assemble with chloride counter-ions in the solid state to create a three-dimensional polymeric network. rsc.orgul.ie This network is held together by a dense web of N-H···Cl⁻ hydrogen bonds. The structure features microchannels, demonstrating how simple macrocycles can form ordered, porous materials. The introduction of a benzyl group on one of the nitrogen atoms in this compound would be expected to significantly influence this self-assembly process. The bulky, hydrophobic benzyl group would sterically hinder some hydrogen bonding arrangements while introducing the possibility of π-π stacking interactions, potentially leading to different supramolecular architectures.
Furthermore, when complexed with metal ions, functionalized cyclam ligands can act as building blocks for more complex, predictable nanoscale systems. For instance, macrocycles bearing pyridine (B92270) functionalities can coordinate to metalloporphyrins, demonstrating their ability to act as mimics of molecules like 4,4'-bipyridine (B149096) in the construction of well-ordered supramolecular assemblies. nih.gov This highlights the potential for derivatives of this compound, if further functionalized, to be used in the programmed self-assembly of advanced materials.
Interactions with Organic Substrates and Anions
The cavity of the cyclam ring and the nature of its nitrogen donors allow it to act as a host for various guest molecules, particularly anions and organic substrates, through host-guest interactions. These interactions are driven by a combination of electrostatic forces, hydrogen bonding, and hydrophobic effects. tcichemicals.comnih.gov
The four nitrogen atoms of the cyclam ring can be protonated, creating a positively charged cavity that is well-suited for binding anions. Studies on the CXCR4 receptor have shown that the cyclam moiety interacts specifically with the carboxylic acid groups of aspartic acid residues. nih.gov This demonstrates the inherent affinity of the cyclam framework for carboxylate anions. This binding capability can be tuned by the pH and the substituents on the macrocycle.
The presence of the benzyl group in this compound introduces an additional site for interaction with organic substrates. The aromatic ring can engage in π-π stacking or hydrophobic interactions with complementary guest molecules. This dual nature—a polar, anion-binding cavity and a nonpolar aromatic group—makes it a versatile host. For example, it could potentially bind organic anions where the anionic group interacts with the protonated macrocycle and an aromatic part of the guest interacts with the benzyl group. Such cooperative binding would lead to higher affinity and selectivity compared to the parent cyclam. The study of these interactions is crucial for applications in sensing, catalysis, and separation. mdpi.comnih.gov
Advanced Materials Science Applications
Integration into Functionalized Nanoparticles (e.g., Gold Nanoparticles)
The integration of this compound and its derivatives into functionalized nanoparticles represents a promising direction in advanced materials science, combining the unique properties of macrocyclic chelators with the nanoscale characteristics of materials like gold nanoparticles (AuNPs). nih.govnih.gov AuNPs are extensively studied for biomedical applications due to their unique optical properties, biocompatibility, and ease of surface functionalization. mdpi.com
Functionalization of AuNPs with cyclam-based ligands can be achieved through several methods. A common approach involves modifying the ligand to include a thiol group, which forms a strong covalent bond with the gold surface. mdpi.com For this compound, the benzyl group or one of the remaining N-H positions could be functionalized with a thiol-containing linker to facilitate attachment to AuNPs.
Once integrated, these cyclam-functionalized nanoparticles can serve multiple purposes. The cyclam moiety can chelate metal ions, which can be used for:
Catalysis: Immobilizing catalytically active metal-cyclam complexes on a nanoparticle support can improve catalyst recovery and reusability. nih.gov
Sensing: The nanoparticle can act as a scaffold, and the metal-cyclam complex can provide a recognition site for specific analytes, with the nanoparticle's plasmonic properties used for signal transduction.
Medical Imaging and Therapy: By chelating radiometals, the AuNPs can become targeted imaging or therapeutic agents. The AuNP core can enhance radiotherapy effects or be used for photothermal therapy, creating a multifunctional theranostic platform. nih.gov
The benzyl group on the ligand can also play a role by mediating hydrophobic interactions, potentially influencing the nanoparticle's interaction with biological membranes or other molecules. The ability to create stable, well-defined cyclam-functionalized nanoparticles opens up possibilities for developing sophisticated materials for a wide range of applications.
Design of Functional Ligands for Specialized Materials
The compound this compound serves as a versatile platform for the design of functional ligands intended for the development of specialized materials. The presence of the benzyl group, along with the foundational cyclam macrocycle, allows for systematic modifications to tailor the ligand's properties for specific applications in materials science. These modifications can influence the electronic and stereochemical characteristics of the resulting metal complexes, which is crucial for their integration into functional materials.
The design of these specialized ligands often involves the introduction of additional functional groups onto the cyclam backbone or the benzyl ring. This functionalization is key to unlocking new applications, potentially in fields ranging from medicine to materials science. For instance, derivatives of benzyl-cyclam can be engineered to form nanostructured materials that possess unique electronic and optical properties. Such materials are promising candidates for applications in sensors and various electronic devices due to their potential for enhanced conductivity and stability.
A significant aspect of designing these functional ligands is the control over their supramolecular architecture in the solid state. The introduction of substituents, such as those on the benzyl group, can lead to the formation of non-classical hydrogen bonds and other specific intermolecular interactions. These interactions, in turn, dictate the three-dimensional arrangement of the molecules, which can result in the formation of structures like tubular chains. The ability to control the supramolecular assembly is a critical factor in the rational design of crystalline materials with desired properties.
Research in this area has led to the synthesis and characterization of various substituted benzyl-cyclam derivatives. For example, the synthesis of a tetrasubstituted cyclam derivative bearing two 4-(trifluoromethyl)benzyl groups has been reported. mdpi.com The structural analysis of this compound revealed how non-classical hydrogen bonds and other weak interactions determine its solid-state supramolecular architecture. mdpi.com This line of research underscores the potential to create a wide array of functional materials by strategically modifying the this compound scaffold.
Environmental and Separation Science
Selective Metal Ion Recognition and Recovery Processes
Derivatives of this compound have demonstrated significant potential in the field of environmental and separation science, particularly in the selective recognition and recovery of metal ions. The strategic N-benzylation of the cyclam ring has been shown to fine-tune the ligand's affinity and selectivity for various transition and post-transition metal ions. rsc.orgpsu.edu
Competitive bulk membrane transport experiments have provided key insights into the selective ionophoric properties of these compounds. In these studies, a chloroform (B151607) phase containing the benzylated cyclam derivative separates an aqueous source phase, containing a mixture of metal nitrates, from an aqueous receiving phase. The efficiency and selectivity of metal ion transport across this membrane are then evaluated.
Research has shown that the degree of N-benzylation plays a crucial role in determining the selectivity of the ligand. For instance, cyclam derivatives with one or two N-benzyl groups exhibit high selectivity for the transport of copper(II) ions over a range of other metal ions, including cobalt(II), nickel(II), zinc(II), cadmium(II), silver(I), and lead(II). psu.edu In contrast, a tri-benzylated derivative showed no transport for any of these metals under the same experimental conditions. psu.edu Remarkably, the tetra-N-benzyl derivative displayed sole transport selectivity for silver(I). rsc.orgpsu.edu This high degree of selectivity highlights the potential of these compounds in processes for the recovery of precious metals.
The mechanism behind this selectivity is attributed to a phenomenon known as "selective detuning." N-benzylation of the cyclam ring tends to significantly reduce the binding affinity for many metal ions, while having a less pronounced effect on the affinity for silver(I). psu.edu This differential impact on binding strengths is the basis for the observed selectivity.
The stoichiometry of the metal-ligand complexes has also been investigated. For example, NMR titration experiments have confirmed a 1:1 stoichiometry for the complex formed between silver(I) and tetra-N-benzylcyclam. rsc.orgpsu.edu In the solid state, X-ray diffraction studies of various metal complexes with N-benzylated cyclams have shown that the metal ion is coordinated to the four nitrogen atoms of the cyclam ring, with the macrocycle adopting either a trans-I or trans-V configuration. rsc.orgpsu.edu
The table below summarizes the findings from competitive metal ion transport studies using N-benzylated cyclam derivatives.
| Ligand | Number of Benzyl Groups | Selectively Transported Metal Ion(s) | Source Phase Metal Ions | Reference |
|---|---|---|---|---|
| Mono-N-benzylcyclam | 1 | Copper(II) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ag(I), Pb(II) | psu.edu |
| Di-N-benzylcyclam | 2 | Copper(II) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ag(I), Pb(II) | psu.edu |
| Tri-N-benzylcyclam | 3 | None | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ag(I), Pb(II) | psu.edu |
| Tetra-N-benzylcyclam | 4 | Silver(I) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ag(I), Pb(II) | rsc.orgpsu.edu |
Q & A
Q. How does computational modeling (DFT) address discrepancies in experimental reactivity data for benzyl-cyclam complexes?
- Methodological Answer : DFT calculations at the B3LYP/def2-TZVP level model steric and electronic effects, reconciling observed vs. predicted activation barriers. Challenges include accurate treatment of dispersion forces in bulky ligands and solvent effects (PCM model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
